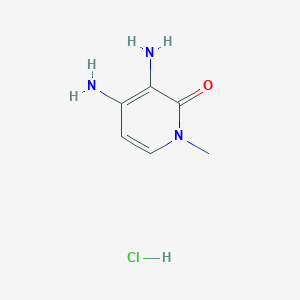![molecular formula C34H34N2O9 B13126328 2-[[2-[2-butyl-4-[(Z)-2-carboxy-3-(6-methoxy-1,3-benzodioxol-5-yl)prop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid](/img/structure/B13126328.png)
2-[[2-[2-butyl-4-[(Z)-2-carboxy-3-(6-methoxy-1,3-benzodioxol-5-yl)prop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Its chemical structure consists of a benzoic acid core linked to a pyrazole moiety, which in turn is connected to a substituted phenyl group. The presence of carboxylic acid and methoxy functional groups adds to its reactivity and biological properties.
2-[[2-[2-butyl-4-[(Z)-2-carboxy-3-(6-methoxy-1,3-benzodioxol-5-yl)prop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid: , is a complex organic molecule with diverse applications.
Métodos De Preparación
Análisis De Reacciones Químicas
Reactivity: Compound X undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of Compound X, which find applications in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Chemistry: Compound X serves as a building block for designing novel molecules due to its versatile reactivity.
Biology: It exhibits potential as a drug candidate, targeting specific receptors or enzymes.
Medicine: Research focuses on its anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the synthesis of specialty chemicals and polymers.
Mecanismo De Acción
Targets: Compound X likely interacts with specific protein targets (e.g., enzymes, receptors).
Pathways: It may modulate signaling pathways related to inflammation, cell growth, or metabolism.
Comparación Con Compuestos Similares
Uniqueness: Compound X’s distinct structure sets it apart from related compounds.
Similar Compounds: Some analogs include and , which share similar functionalities but differ in substituents or linkages.
Remember that this overview provides a concise summary, and further research and literature exploration will yield more in-depth insights
Propiedades
Fórmula molecular |
C34H34N2O9 |
|---|---|
Peso molecular |
614.6 g/mol |
Nombre IUPAC |
2-[[2-[2-butyl-4-[(Z)-2-carboxy-3-(6-methoxy-1,3-benzodioxol-5-yl)prop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C34H34N2O9/c1-4-5-12-36-32(27-11-10-25(41-2)16-29(27)43-19-21-8-6-7-9-26(21)34(39)40)24(18-35-36)14-23(33(37)38)13-22-15-30-31(45-20-44-30)17-28(22)42-3/h6-11,14-18H,4-5,12-13,19-20H2,1-3H3,(H,37,38)(H,39,40)/b23-14- |
Clave InChI |
MCHCGWZNXSZKJY-UCQKPKSFSA-N |
SMILES isomérico |
CCCCN1C(=C(C=N1)/C=C(/CC2=CC3=C(C=C2OC)OCO3)\C(=O)O)C4=C(C=C(C=C4)OC)OCC5=CC=CC=C5C(=O)O |
SMILES canónico |
CCCCN1C(=C(C=N1)C=C(CC2=CC3=C(C=C2OC)OCO3)C(=O)O)C4=C(C=C(C=C4)OC)OCC5=CC=CC=C5C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



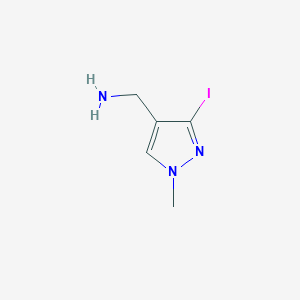

![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl hexadecanoate](/img/structure/B13126275.png)
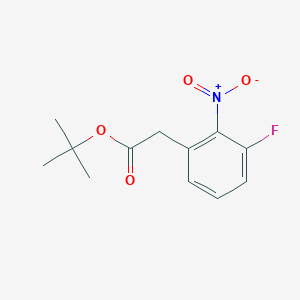
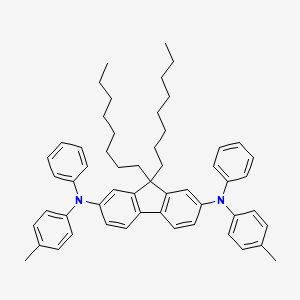
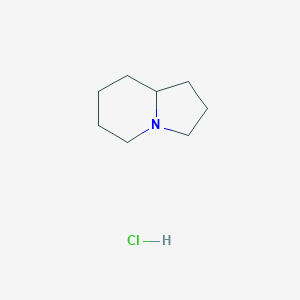
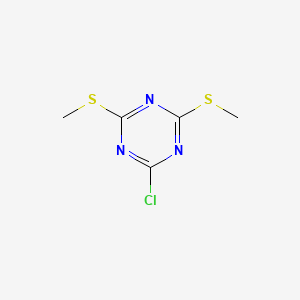

![2-[[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B13126317.png)

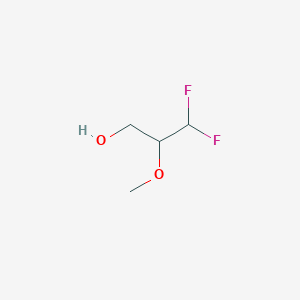
![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13126341.png)
